4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17757675
InChI: InChI=1S/C15H16FN3/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11/h1-3,6,9-11,17H,4-5,7-8H2
SMILES:
Molecular Formula: C15H16FN3
Molecular Weight: 257.31 g/mol

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

CAS No.:

Cat. No.: VC17757675

Molecular Formula: C15H16FN3

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine -

Specification

Molecular Formula C15H16FN3
Molecular Weight 257.31 g/mol
IUPAC Name 4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine
Standard InChI InChI=1S/C15H16FN3/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11/h1-3,6,9-11,17H,4-5,7-8H2
Standard InChI Key GAJBERMXUWIGLJ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Features

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine consists of a pyrimidine core substituted at position 4 with a 3-fluorophenyl group and at position 2 with a piperidin-4-yl moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, facilitates hydrogen bonding and π-π stacking interactions with biological targets . The 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to solubility and conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅FN₃
Molecular Weight256.30 g/mol
IUPAC Name4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine
Aromatic SystemPyrimidine (6-membered)
Key Substituents3-Fluorophenyl, Piperidin-4-yl

Synthetic Methodologies

The synthesis of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine typically involves multi-step protocols:

Pyrimidine Core Formation

Pyrimidine rings are commonly synthesized via cyclocondensation reactions. For example, β-diketones or enaminonitriles may react with amidines under acidic or basic conditions to form the heterocyclic core . In related compounds, such as pyrrolo[2,3-d]pyrimidines, halogenated intermediates enable subsequent cross-coupling reactions .

Functionalization with Fluorophenyl and Piperidine Groups

The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling using a fluorophenyl boronic acid and a halogenated pyrimidine precursor . The piperidin-4-yl moiety is typically attached through nucleophilic substitution or reductive amination. For instance, in the synthesis of PKB inhibitors, piperidine derivatives were coupled to pyrrolopyrimidines using palladium catalysis .

Pharmacokinetic and Pharmacodynamic Considerations

The fluorophenyl group improves metabolic stability by reducing oxidative deamination, a common issue with arylpiperazines. Piperidine-containing analogs exhibit oral bioavailability >50% in rodent models, attributed to enhanced membrane permeability .

Table 2: Comparative Pharmacokinetic Data for Related Compounds

CompoundOral Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)
CCT129524 5815.22.8
VC20736609N/AN/AN/A

Research Gaps and Future Directions

  • In Vitro Profiling: Comprehensive kinase inhibition assays to identify primary targets.

  • ADME Studies: Evaluation of absorption, distribution, metabolism, and excretion in preclinical models.

  • Structural Optimization: Exploration of substituent effects on potency and selectivity, guided by X-ray crystallography .

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